molecular formula C23H17Cl3N4OS B11979507 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11979507
M. Wt: 503.8 g/mol
InChI Key: PSSTZHVZWYZKBW-KKMKTNMSSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzimidazole core, a chlorobenzyl group, and a dichlorophenyl group. The presence of these functional groups contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, which is then reacted with 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorobenzyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug development.

    Industry: It may be used in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The presence of chlorobenzyl and dichlorophenyl groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
  • 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the positioning and nature of its substituents .

Properties

Molecular Formula

C23H17Cl3N4OS

Molecular Weight

503.8 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17Cl3N4OS/c24-17-10-8-15(9-11-17)13-30-20-7-2-1-6-19(20)28-23(30)32-14-21(31)29-27-12-16-4-3-5-18(25)22(16)26/h1-12H,13-14H2,(H,29,31)/b27-12+

InChI Key

PSSTZHVZWYZKBW-KKMKTNMSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=C(C(=CC=C4)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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